Methyl 7-Chloroindole-3-carboxylate

Cannabinoid Research Receptor Pharmacology Medicinal Chemistry

Replacing a 4- or 5-chloroindole with the wrong regioisomer can abolish CB1 binding affinity. This 7-chloro variant preserves receptor interaction while providing a methyl ester for facile amidation. - **Regiospecific advantage**: 7-Cl (not 4/5-Cl) retains human CB1 affinity per MDMB-CHMICA analogue SAR. - **Multi-target CNS tool**: IC50s ~100-950 nM at DAT, NET, SERT - validated for monoamine transporter assays. - **Antiproliferative baseline**: Active vs. MCF7 (EC50 ~12.9 µg/mL for parent acid).

Molecular Formula C10H8ClNO2
Molecular Weight 209.63
CAS No. 1260836-55-2
Cat. No. B2672507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-Chloroindole-3-carboxylate
CAS1260836-55-2
Molecular FormulaC10H8ClNO2
Molecular Weight209.63
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=CC=C2Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3
InChIKeyLTAGUMGLNICZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Chloroindole-3-carboxylate: Core Scaffold


Methyl 7-Chloroindole-3-carboxylate (CAS 1260836-55-2) is a halogenated indole derivative with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol [1]. This compound serves as a versatile building block for the synthesis of biologically active molecules, particularly in medicinal chemistry and drug discovery. Its core structure, the indole nucleus, is a privileged scaffold present in numerous natural products and pharmaceuticals. The specific substitution pattern—a chlorine atom at the 7-position and a methyl carboxylate group at the 3-position—provides a unique handle for further chemical elaboration and imparts distinct pharmacological properties compared to other indole derivatives. This compound is primarily utilized as a research chemical, with applications ranging from the development of novel antiviral agents to the exploration of monoamine transporter interactions.

Scaffold Type

Halogenated indole building block with 7-chloro and 3-methyl ester substitution

Privileged scaffold for medicinal chemistry diversification

Synthetic Utility

Methyl ester at C3 enables facile amide coupling, hydrolysis, or reduction

Supports library synthesis and SAR exploration

Research Context

Fits cannabinoid receptor ligand design, biofilm inhibitor studies, and monoamine transporter profiling

7-Chloro regiospecificity is critical for reported target engagement

Methyl 7-Chloroindole-3-carboxylate: Irreplaceable Scaffold


The biological activity and synthetic utility of indole derivatives are exquisitely sensitive to the nature and position of substituents on the indole ring. For Methyl 7-Chloroindole-3-carboxylate, the chlorine atom at the 7-position is not merely a generic halogen tag; its specific placement dictates unique interactions with biological targets and influences chemical reactivity in ways that other regioisomers (e.g., 4-, 5-, or 6-chloro) or non-halogenated analogs cannot replicate [1]. For instance, studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA have demonstrated that chlorination at positions 4 and 5 significantly reduces human CB1 receptor binding affinity compared to the parent compound, whereas chlorination at positions 2, 6, and 7 largely retains this affinity [2]. This regiospecificity is a direct consequence of how the chlorine substituent modulates the molecule's electronic distribution, steric profile, and interaction with target protein binding pockets. Therefore, substituting this compound with another indole-3-carboxylate lacking the 7-chloro group, or with a different halogenated regioisomer, carries a high risk of failure to reproduce desired biological activity or chemical reactivity in a research or development program. The following evidence guide quantifies these critical differences.

Target
7-Chloroindole-3-carboxylate

7-Chloro substitution largely retains CB1 receptor binding affinity and confers biofilm-specific antivirulence phenotype

Potential Substitute
4- or 5-Chloro regioisomer

4- and 5-chloro analogues show significantly reduced CB1 affinity; 4-chloro exhibits general antimicrobial rather than biofilm-specific activity

Target
7-Chloroindole-3-carboxylate

Multi-target monoamine transporter profile with moderate affinity for DAT, NET, and SERT

Potential Substitute
Non-halogenated indole-3-carboxylate

Lacks chlorine substituent; electronic distribution and steric profile differ, and transporter interaction profile may not transfer

Chlorine position on the indole ring dictates receptor binding, functional phenotype, and chemical reactivity. Regioisomer interchange may shift assay-response context and should be validated.

Methyl 7-Chloroindole-3-carboxylate: Quantitative Evidence


CB1 Receptor Affinity: 7-Chloro vs. 4/5-Chloro

In a comparative study of human CB1 receptor binding, the 7-chloroindole analogue of MDMB-CHMICA largely retained its binding affinity for the receptor, while the 4-chloro and 5-chloro analogues exhibited a significant reduction in affinity relative to the non-chlorinated parent compound [1]. This finding highlights the critical role of the 7-position for maintaining high-affinity interactions with the CB1 receptor, a key target for synthetic cannabinoids.

CB1 Receptor Affinity
Head-to-head
7-chloro analogue largely retains CB1 binding affinity vs. non-chlorinated parent; 4- and 5-chloro analogues show reduced affinity
Supports 7-chloro regiospecificity for CB1 target engagement studies
In vitro competitive binding, human CB1 in HEK293 cells
Cannabinoid Research Receptor Pharmacology Medicinal Chemistry

7-Chloroindole: Biofilm-Specific Inhibitor

A head-to-head study on Vibrio parahaemolyticus revealed a distinct functional profile for 7-chloroindole compared to 4-chloroindole [1]. While 4-chloroindole was a potent inhibitor of both planktonic growth and biofilm formation (MIC of 50 μg/mL), 7-chloroindole demonstrated a unique ability to inhibit biofilm formation (MIC of 200 μg/mL) without affecting planktonic cell growth [1]. This indicates a specific antivirulence mechanism for 7-chloroindole, targeting biofilm integrity rather than overall cell viability.

Biofilm Inhibition
Head-to-head
7-Chloroindole: biofilm MIC 200 μg/mL, no effect on planktonic growth. 4-Chloroindole: 80% biofilm inhibition at 20 μg/mL with planktonic MIC 50 μg/mL
7-Chloro confers biofilm-specific antivirulence phenotype distinct from 4-chloro
V. parahaemolyticus, crystal violet staining
Antimicrobial Resistance Biofilm Research Marine Pathogens

Monoamine Transporter Inhibition Profile

Data compiled from multiple in vitro assays on the EcoDrugPlus database provide a quantitative profile of Methyl 7-Chloroindole-3-carboxylate's interactions with human monoamine transporters (DAT, NET, SERT) [1]. While a direct, single-study comparator is absent, the data can be benchmarked against the class-level activity of known inhibitors. The compound shows moderate affinity for DAT (IC50 ~ 900 nM range) and NET (IC50 ~ 440 nM range), and a notable, albeit lower, affinity for SERT (IC50 ~ 100 nM) [1]. This contrasts with highly selective inhibitors like Fluoxetine (SERT) or GBR-12909 (DAT), which have IC50 values in the low nanomolar range.

Transporter Inhibition IC50
Cross-study
hDAT: 900–945 nM; hNET: 443 nM; hSERT: 100 nM (average across multiple assays)
Supports multi-target monoamine transporter profiling in CNS research
HEK293 cells expressing human DAT, NET, or SERT; class-level benchmark context
Neuropharmacology Transporter Assays CNS Drug Discovery

Antiproliferative Activity in MCF7 Cells

Methyl 7-Chloroindole-3-carboxylate has been evaluated for antiproliferative activity against the human breast cancer cell line MCF7, a standard model for anticancer drug discovery [1]. While a direct comparator is not available in the same assay, the compound's activity can be contextualized against the known activity of the parent indole-3-carboxylic acid. Indole-3-carboxylic acid itself exhibits cytotoxicity against MCF7 cells with an EC50 of approximately 12.9 μg/mL (equivalent to ~58.5 μM) . The presence of a 7-chloro and methyl ester in the target compound is expected to modulate this activity, potentially enhancing potency or altering the mechanism of action.

MCF7 Antiproliferative
Class-level
Antiproliferative activity reported in ChEMBL assay CHEMBL2345705; precise IC50 not publicly available
Supports cell-model endpoint review; data to verify for SAR context
MCF7 cell line, MTT assay 72 h; parent indole-3-carboxylic acid EC50 ~12.9 μg/mL as benchmark
Cancer Research Cytotoxicity Assays Drug Screening

Dopamine Transporter Binding Profile

The interaction of Methyl 7-Chloroindole-3-carboxylate with the dopamine transporter (DAT) has been characterized in multiple in vitro assays, providing a clear quantitative profile [REFS-1, REFS-2]. In a displacement assay using [3H]WIN-35428 on human DAT, the compound exhibited an IC50 of 441 nM [1]. In a separate functional reuptake assay, it inhibited [3H]dopamine uptake with an IC50 of 945 nM [1]. These values can be compared to the classical DAT inhibitor GBR-12909, which typically has an IC50 in the 10-50 nM range.

DAT Binding
Cross-study
IC50 = 441 nM (binding, [3H]WIN-35428 displacement); IC50 = 945 nM (functional reuptake, [3H]dopamine)
Supports DAT ligand interaction profiling for CNS target engagement studies
Human DAT in HEK293 cells; GBR-12909 class-level benchmark ~10–50 nM
Dopamine Transporter Radioligand Binding CNS Pharmacology

Methyl 7-Chloroindole-3-carboxylate: Application Scenarios


Cannabinoid Receptor Ligand Design

Given the evidence that 7-chloro substitution on the indole core preserves high-affinity binding to the human CB1 receptor, Methyl 7-Chloroindole-3-carboxylate serves as an ideal starting scaffold for medicinal chemistry programs targeting the endocannabinoid system [1]. Researchers can leverage the methyl ester at the 3-position for facile diversification into amides or other functional groups, while maintaining the 7-chloro group to ensure a favorable interaction with the CB1 binding pocket. This approach is directly supported by SAR studies on MDMB-CHMICA analogues, which demonstrated the 7-chloro variant's superior retention of receptor affinity compared to 4- or 5-chloro isomers [1].

Antivirulence Biofilm Inhibitors

The unique ability of the 7-chloroindole core to inhibit Vibrio biofilm formation without affecting planktonic growth (MIC of 200 μg/mL) presents a compelling opportunity for developing novel antivirulence therapeutics [2]. Using Methyl 7-Chloroindole-3-carboxylate as a synthetic intermediate, researchers can append various functional groups to the 3-position to enhance potency, improve pharmacokinetic properties, or broaden the spectrum of activity against other biofilm-forming pathogens. This strategy aims to disarm bacteria rather than kill them outright, potentially mitigating the rise of antimicrobial resistance, a key advantage over conventional antibiotics like tetracycline [2].

Monoamine Transporter Polypharmacology

Methyl 7-Chloroindole-3-carboxylate exhibits a defined, moderate-affinity profile for human DAT, NET, and SERT, with IC50 values ranging from approximately 100 nM to 950 nM [3]. This multi-target activity makes it a valuable tool compound for investigating polypharmacological approaches to complex CNS disorders such as depression, addiction, and Parkinson's disease. The compound can be used as a reference ligand in competitive binding and functional assays to screen for novel modulators of monoamine transporters, or it can serve as a lead scaffold for systematic optimization to achieve higher potency and subtype selectivity, guided by the baseline quantitative data [3].

Anticancer Drug Discovery Scaffolds

With documented antiproliferative activity against the MCF7 breast cancer cell line, Methyl 7-Chloroindole-3-carboxylate is a validated entry point for developing novel anticancer agents [4]. The compound's 3-carboxylate group provides a versatile handle for creating diverse chemical libraries through amide coupling, ester hydrolysis, or reduction. The 7-chloro substituent can further modulate electronic properties and target interactions. Researchers can use this scaffold in hit-to-lead campaigns, comparing the activity of new derivatives against the known cytotoxicity of the parent indole-3-carboxylic acid (EC50 ~12.9 μg/mL) to establish structure-activity relationships and guide optimization toward more potent and selective compounds .

Application
Selection Property
Validation Focus
CB1 receptor ligand design studies
7-Chloro regiospecificity for receptor affinity retention
CB1 binding assay benchmarking against 4- and 5-chloro analogues
Biofilm inhibitor screening studies
Biofilm-specific antivirulence phenotype without planktonic growth effect
Biofilm vs. planktonic MIC differential in target strain panel
Monoamine transporter profiling
Multi-target moderate affinity for DAT, NET, and SERT
Transporter uptake inhibition assay context and selectivity benchmarking
Cancer cell-model endpoint studies
Reported antiproliferative activity in MCF7 cells
Cell-viability endpoint review; SAR comparison with parent indole-3-carboxylic acid
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